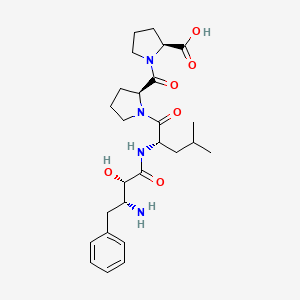

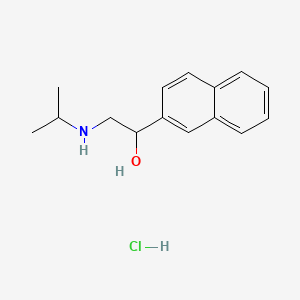

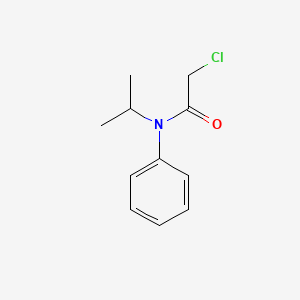

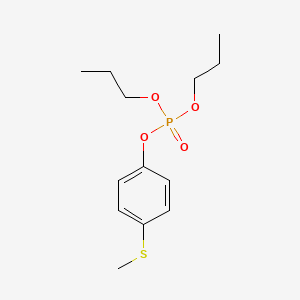

1-(7-Hydroxy-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Descripción general

Descripción

7-Hidroxi-6-metoxí-2-propionil-1,2,3,4-tetrahidroisoquinolina (PTIQ) es un compuesto sintético conocido por sus propiedades neuroprotectoras. Ha sido ampliamente estudiado por sus posibles efectos terapéuticos en enfermedades neurodegenerativas, particularmente la enfermedad de Parkinson. PTIQ ha mostrado prometedoras en la protección de las neuronas dopaminérgicas de la degeneración y la reducción de la neuroinflamación .

Mecanismo De Acción

PTIQ ejerce sus efectos a través de varios mecanismos:

Inhibición de la Metaloproteinasa de Matriz-3: PTIQ suprime la producción de metaloproteinasa de matriz-3, que participa en la muerte celular dopaminérgica y la activación microglial.

Vías Antiinflamatorias: PTIQ bloquea la translocación nuclear del factor nuclear kappa-cadena ligera-potenciador de las células B activadas, reduciendo la expresión de moléculas proinflamatorias.

Neuroprotección: PTIQ previene la neurodegeneración al reducir el estrés oxidativo y la inflamación en las neuronas dopaminérgicas.

Análisis Bioquímico

Biochemical Properties

PTIQ interacts with various biomolecules, notably the enzyme MMP-3. It effectively suppresses the production of MMP-3 induced in response to cellular stress . This interaction is crucial as MMP-3 plays a significant role in dopaminergic cell death and microglial activation .

Cellular Effects

PTIQ has been shown to have profound effects on various types of cells. In dopaminergic CATH.a cells, PTIQ prevents cell death by suppressing the production of MMP-3 . In BV-2 microglial cells, PTIQ down-regulates the expression of MMP-3 along with IL-1b, TNF-a, and cyclooxygenase-2, blocking the nuclear translocation of NF-kB .

Molecular Mechanism

At the molecular level, PTIQ exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the production of MMP-3, a molecule involved in inflammation and cell death . This suppression prevents cell death and down-regulates the expression of inflammatory molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, PTIQ has shown stability against liver microsomal enzymes . Over time, it has been observed to provide neuroprotection and exhibit anti-inflammatory effects on microglial cells .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, PTIQ has been shown to attenuate motor deficits, prevent neurodegeneration, and suppress microglial activation in the substantia nigra . These effects were observed at non-lethal doses .

Metabolic Pathways

It is known that PTIQ can enter the brain and provide neuroprotection .

Transport and Distribution

PTIQ is relatively stable against liver microsomal enzymes and does not inhibit the cytochrome p450 isozymes or the hERG ion channel . It enters the brain rather rapidly, yielding a 28% brain:plasma ratio after i.p. injection .

Subcellular Localization

It is known that PTIQ can enter the brain and provide neuroprotection

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de PTIQ implica varios pasos, comenzando con la formación del núcleo de isoquinolina. Los pasos clave incluyen:

Formación del Núcleo de Isoquinolina: Esto implica la ciclación de precursores apropiados en condiciones ácidas.

Hidroxilación y Metoxilación: Introducción de grupos hidroxilo y metoxilo en posiciones específicas en el anillo de isoquinolina.

Propionilación: Adición de un grupo propionilo al átomo de nitrógeno del anillo de isoquinolina.

Métodos de Producción Industrial

La producción industrial de PTIQ probablemente involucraría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de técnicas de síntesis de alto rendimiento y métodos de purificación como recristalización y cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

PTIQ experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: PTIQ puede oxidarse para formar derivados de quinona.

Reducción: La reducción de PTIQ puede conducir a la formación de derivados de tetrahidroisoquinolina.

Sustitución: Las reacciones de sustitución pueden ocurrir en las posiciones de hidroxilo y metoxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono y solventes específicos como diclorometano.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen varios derivados de PTIQ, como quinona y derivados de tetrahidroisoquinolina .

Aplicaciones Científicas De Investigación

PTIQ tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Neuroprotección: PTIQ ha demostrado proteger las neuronas dopaminérgicas en modelos de enfermedad de Parkinson al reducir el estrés oxidativo y la inflamación.

Efectos Antiinflamatorios: PTIQ regula a la baja la expresión de moléculas inflamatorias como la metaloproteinasa de matriz-3, la interleucina-1 beta, el factor de necrosis tumoral-alfa y la ciclooxigenasa-2.

Farmacocinética: PTIQ exhibe propiedades farmacocinéticas favorables, incluida la estabilidad frente a las enzimas microsomales hepáticas y la rápida penetración en el cerebro.

Comparación Con Compuestos Similares

PTIQ se puede comparar con otros compuestos neuroprotectores como:

7-Hidroxi-6-metoxí-2-etil-1,2,3,4-tetrahidroisoquinolina (AETIQ): AETIQ es estructuralmente similar a PTIQ pero tiene un grupo etilo en lugar de un grupo propionilo.

PTIQ es único en su inhibición específica de la metaloproteinasa de matriz-3 y su rápida penetración en el cerebro, lo que lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?

A1: While the exact mechanism remains to be fully elucidated, research suggests PTIQ's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited PTIQ's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished PTIQ's hypotensive activity. [] This suggests PTIQ may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.

Q2: Does PTIQ interact with muscarinic receptors to exert its hypotensive effects?

A2: Evidence suggests PTIQ may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, PTIQ caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to PTIQ's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated PTIQ's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate PTIQ may activate both central and peripheral muscarinic receptors to lower blood pressure.

Q3: Are there any cardiovascular effects of PTIQ beyond blood pressure reduction?

A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, PTIQ also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, PTIQ administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests PTIQ might induce vasodilation, contributing to its overall hypotensive effect.

Q4: What is the significance of the lack of effect of yohimbine and reserpine on PTIQ's hypotensive activity?

A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected PTIQ's hypotensive action suggests that PTIQ does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating PTIQ's blood pressure-lowering effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.